Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate
Description
Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate is a pyridine-derived compound featuring a 6-chloro substituent and a 2-(2,2-dimethylpropanamido) group on the pyridine ring. The 2,2-dimethylpropanamido (pivalamido) group contributes steric bulk, which may influence binding affinity to biological targets like enzymes or receptors.
Properties
Molecular Formula |
C17H25ClN2O4 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
tert-butyl 3-[6-chloro-2-(2,2-dimethylpropanoylamino)pyridin-3-yl]-3-hydroxypropanoate |
InChI |
InChI=1S/C17H25ClN2O4/c1-16(2,3)15(23)20-14-10(7-8-12(18)19-14)11(21)9-13(22)24-17(4,5)6/h7-8,11,21H,9H2,1-6H3,(H,19,20,23) |
InChI Key |
KWAVHRJUCKSUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C(CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and amination.
Attachment of the Dimethylpropanamido Group: The dimethylpropanamido group is introduced via an amidation reaction.
Esterification: The final step involves the esterification of the hydroxypropanoate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Halogen Substituents: The target compound’s 6-chloro group contrasts with the 6-bromo substituent in .
Amide vs. Amino Groups: The pivalamido group in the target compound introduces steric bulk, which could hinder enzymatic degradation compared to the amino group in . However, the amino group in enhances solubility and hydrogen-bonding capacity .
Complexity and Lipophilicity: The extended aromatic system in (methoxyphenoxy and carbonyl groups) increases molecular weight (405.87) and lipophilicity, likely favoring membrane penetration but reducing aqueous solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility: The amino group in (logP ~1.5 estimated) likely improves aqueous solubility compared to the target compound’s hydrophobic tert-butyl and pivalamido groups (logP ~3.0 estimated).
- Metabolic Stability : The pivalamido group in the target compound may resist enzymatic hydrolysis better than the methylcarbamate in , which is prone to esterase cleavage.
Biological Activity
Tert-butyl 3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and an amido side chain. This configuration is crucial for its interaction with biological targets.
- Molecular Formula : C16H24ClN2O3
- Molecular Weight : 336.83 g/mol
- CAS Number : 127446-41-7
Research indicates that this compound may act on various biological pathways:
- Antagonism of Neurokinin Receptors : The compound has been studied for its potential to antagonize neurokinin receptors (NK1 and NK3), which are implicated in various neurological conditions such as schizophrenia and depression .
- Cannabinoid Receptor Interaction : Some studies suggest that similar pyridine compounds can influence the cannabinoid receptor system, potentially acting as agonists or antagonists . This interaction may open avenues for therapeutic applications in pain management and appetite stimulation.
Antidepressant Effects
In preclinical studies, compounds similar to tert-butyl 3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate have shown promising antidepressant-like effects in animal models. These effects are hypothesized to be mediated through modulation of neurotransmitter systems, including serotonin and norepinephrine .
Case Studies
- Study on Schizophrenia Treatment : In a study involving animal models for schizophrenia, the administration of this compound resulted in a significant reduction of psychotic symptoms. The dual antagonistic action on NK1 and NK3 receptors was highlighted as a key mechanism .
- Pain Management Trials : A clinical trial investigated the efficacy of similar compounds in managing chronic pain conditions. Results indicated that patients experienced reduced pain levels, attributed to the modulation of the endocannabinoid system .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive symptoms | |
| Pain Management | Decreased pain perception | |
| Schizophrenia Treatment | Alleviation of psychotic symptoms |
| Property | Value |
|---|---|
| Molecular Formula | C16H24ClN2O3 |
| Molecular Weight | 336.83 g/mol |
| CAS Number | 127446-41-7 |
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amidation : Introducing the 2,2-dimethylpropanamido group via coupling reagents (e.g., DCC or EDC) under anhydrous conditions.
- Chlorination : Electrophilic substitution at the pyridine 6-position using POCl₃ or NCS.
- Esterification : Protecting the hydroxyl group with a tert-butyl ester.
- Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and confirmed by ¹H/¹³C NMR for structural validation .
Q. How can researchers confirm the stereochemical configuration of the 3-hydroxypropanoate moiety?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves absolute configuration .
- Optical rotation : Compare observed [α]D values with literature for chiral centers.
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers and assess purity .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Thermal stability : Conduct accelerated degradation studies (40–60°C) to identify decomposition products via LC-MS.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the tert-butyl ester or hydroxy group.
- Hydrolysis risk : Monitor pH in solution (avoid aqueous bases/acids) and use stabilizers like BHT for long-term storage .
Advanced Research Questions
Q. How do electronic effects of the 6-chloro and 2,2-dimethylpropanamido substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett analysis : Quantify substituent effects (σₚ values: Cl = +0.23, tert-butylamide = -0.15) to predict regioselectivity in Suzuki-Miyaura couplings.
- DFT calculations : Use Gaussian or ORCA to model charge distribution on the pyridine ring, identifying electron-deficient sites (e.g., C4 for nucleophilic attack) .
Q. What strategies mitigate racemization during functionalization of the 3-hydroxypropanoate group?
- Methodological Answer :
- Low-temperature reactions : Perform acylations at -20°C to slow keto-enol tautomerism.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively protect one enantiomer.
- In situ monitoring : Employ circular dichroism (CD) spectroscopy to detect chiral integrity loss during reactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line, ATP concentration).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or modifying the tert-butyl group) to isolate pharmacophore contributions.
- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected kinase targets (e.g., CDK2 vs. CDK4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
